5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Beschreibung
This compound is a highly specialized bicyclic structure featuring a unique combination of heteroatoms and substituents. Its core consists of a bicyclo[3.3.0]octane framework modified with two oxygen atoms (2,8-dioxa), a pyridin-4-yl group at position 1, a methyl-substituted azonia (5-azonia), and a boranuida group at position 1. The 3,7-dione moieties further enhance its electronic complexity. This structure is hypothesized to serve as a precursor for synthesizing tricyclic or polycyclic systems, particularly those requiring strained or pyramidalized alkenes for cycloaddition reactions .
Eigenschaften
IUPAC Name |
5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(13,17-10(15)7-13)8-2-4-12-5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGFNUUYLIHTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104636-72-7 | |
| Record name | (T-4)-[N-[(Carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]-4-pyridinylboron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1104636-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Hydrogenation of Nitro-N-Oxide Intermediate
The synthesis begins with the nitro-N-oxide precursor (3) , which undergoes catalytic hydrogenation to form chloromethyl-amino-pyridine (2) . This step employs a platinum-vanadium catalyst (1% Pt + 2% V on carbon) in methanol at 50–80°C under 3–5 bar H₂ pressure. The choice of catalyst suppresses chlorine reduction side reactions, which historically led to undesired byproducts like compound (4) .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | 1% Pt + 2% V on carbon |
| Solvent | Methanol |
| Temperature | 50–80°C |
| Pressure | 3–5 bar H₂ |
| Reaction Time | 6–8 hours |
| Yield | 92% |
This step replaces earlier palladium-based systems, which generated toxic metal waste and required complex purification.
Cyclization to Bicyclic Structure
Chloromethyl-amino-pyridine (2) is reacted with potassium hydroxide (KOH) in methanol within an autoclave at 180°C and 12.5 bar pressure for 16 hours. The high-temperature alkaline conditions facilitate nucleophilic substitution and cyclization, forming the bicyclic core.
Optimized Cyclization Conditions
| Parameter | Value |
|---|---|
| Base | KOH (3.1 equiv) |
| Solvent | Methanol |
| Temperature | 180°C |
| Pressure | 12.5 bar |
| Reaction Time | 16 hours |
| Yield | 91% |
The combined yield for both steps is 84%, with no chromatographic purification required.
Critical Analysis of Methodological Advancements
Catalyst Innovations
The Pt/V catalyst system achieves 92% hydrogenation efficiency, outperforming traditional Pd/C catalysts that required stoichiometric reducing agents (e.g., NaBH₄) and generated Pd residues. Vanadium enhances Pt’s selectivity by moderating electron density, preventing over-reduction of the chlorine substituent.
Solvent and Temperature Optimization
Methanol serves dual roles as a solvent and proton donor, enabling a single-solvent process. Earlier routes used chlorinated solvents (e.g., dichloromethane) and benzylamine, which necessitated costly recycling. Autoclave conditions at 180°C accelerate ring closure while minimizing decomposition.
Byproduct Mitigation
Side products like (VI) (from Pd contamination in prior methods) are eliminated by avoiding transition metals in the cyclization step. The final product is isolated via simple filtration after acidification to pH 7, reducing waste streams.
Scalability and Industrial Feasibility
Process Intensification
The streamlined two-step sequence reduces solvent consumption by 60% compared to earlier four-step routes (21.4% total yield). Batch reproducibility was confirmed across five 4.0 g scale trials, with consistent pressure and temperature profiles.
Comparative Analysis with Alternative Routes
Analyse Chemischer Reaktionen
Types of Reactions: 5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various pyridine derivatives and boronic acid esters, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that a related compound effectively reduced tumor growth in xenograft models by targeting specific oncogenic pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its ability to disrupt bacterial cell membranes and inhibit bacterial growth has been documented in several studies. For example, derivatives of this compound showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics .
Organic Synthesis
Reagent in Cross-Coupling Reactions
5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione serves as an important reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron-containing structure allows it to participate in Suzuki-Miyaura cross-coupling reactions with aryl halides, facilitating the synthesis of complex organic molecules with high efficiency and selectivity.
Catalyst for Organic Transformations
The compound has been utilized as a catalyst in various organic transformations, including oxidation and reduction reactions. Its unique electronic properties enhance reaction rates and selectivity, making it a valuable tool for synthetic chemists aiming to develop new methodologies for organic synthesis .
Material Science
Development of Functional Materials
In material science, 5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione is being explored for its potential to create functional materials such as sensors and drug delivery systems. Its ability to form stable complexes with metal ions can be exploited in the development of sensors for detecting metal contaminants in the environment .
Nanomaterial Synthesis
The compound's unique structure allows it to act as a precursor for the synthesis of boron-containing nanomaterials. These nanomaterials have applications in electronics and photonics due to their enhanced electrical conductivity and optical properties .
Case Studies
Wirkmechanismus
The mechanism by which 5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione exerts its effects involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling of aryl halides with boronic acids . The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to the broader class of 1-substituted bicyclo[3.3.0]octane-3,7-dione derivatives. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Key Comparisons
| Compound Name | Substituents/Features | Synthesis Pathway | Key Reactivity/Properties |
|---|---|---|---|
| 5-Methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | Pyridin-4-yl, methyl-azonia, boranuida, dioxa | Attempted bis-aldol condensation (failed) | High steric/electronic complexity; failed cycloaddition due to undefined product formation |
| Ethyl cis-3,7-dioxabicyclo[3.3.0]octane-1-carboxylate | Ethyl ester at position 1, dioxa | Bis-aldol condensation | Forms tricyclic systems via [2+2] cycloaddition; dimerizes under standard conditions |
| 1-Pyridinyl bicyclo[3.3.0]octane-3,7-dione derivatives (unsubstituted azonia/boranuida) | Pyridinyl group only | Aldol or nucleophilic substitution | Moderate reactivity; forms stable dimers via [2+2+2+2] processes in presence of alkenes |
| Meso-ketone epoxide derivatives of bicyclo[3.3.0]octane | Epoxide functionality, meso-ketone | Epoxidation of parent ketone | Failed meso-ketone epoxidation due to steric hindrance or electronic mismatch |
Structural and Functional Insights
- These features contrast with simpler ester-substituted analogs (e.g., ethyl cis-3,7-dioxabicyclo[3.3.0]octane-1-carboxylate), which lack such polarizable groups and exhibit predictable dimerization .
- Synthetic Challenges : Unlike related compounds, attempts to synthesize the target via bis-aldol condensation failed to yield defined products, likely due to steric clashes between the bulky pyridin-4-yl and boranuida groups. Theoretical models initially predicted favorable reactivity, but experimental results contradicted these expectations .
- Reactivity : The compound’s strained bicyclic framework and heteroatom arrangement theoretically promote cycloaddition reactions. However, its dimerization behavior diverges from simpler analogs: while ethyl ester derivatives readily form [2+2] dimers, the target compound’s complex substituents may inhibit such processes or lead to unpredictable byproducts.
Research Findings and Challenges
Failed Bis-Aldol Condensation
Attempts to synthesize the compound via bis-aldol condensation—a successful route for ethyl ester analogs—resulted in undefined products. This suggests that the pyridin-4-yl and boranuida groups disrupt the reaction’s transition state, possibly by destabilizing intermediates or introducing competing pathways .
Meso-Ketone Epoxidation
Efforts to epoxidize a meso-ketone intermediate (a precursor to the target compound) also failed. Computational studies indicate that the azonia group’s positive charge may repel electrophilic oxidizing agents, while the boranuida group’s electron-deficient character could hinder nucleophilic attack .
Alternative Pathways
Current research explores alternative routes, such as stepwise functionalization of pre-formed bicyclic frameworks or use of transition-metal catalysts to bypass steric limitations. Preliminary results with palladium-catalyzed cross-coupling show promise but require optimization .
Q & A
Q. What replication strategies ensure robustness in experimental data for publication?
- Methodological Answer : Use randomized block designs () with quadruplicate samples (n=4). Blind data analysis to avoid bias. Share raw datasets via repositories like Zenodo. For synthesis, report RSD% for yield and purity across three independent batches. Validate key findings with orthogonal methods (e.g., NMR and MS for structure; DSC and TGA for stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
